N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanamide
Description
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanamide is an organic compound with a distinct quinazolinyl moiety. Quinazolinone derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry.
Properties
IUPAC Name |
N-(6,7-dimethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-8(2)5-13(19)17-18-14(20)9-6-11(21-3)12(22-4)7-10(9)16-15(18)23/h6-8H,5H2,1-4H3,(H,16,23)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADOSDWICWUVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Stage: : Start with an appropriately substituted anthranilic acid which will form the quinazolinone ring.
Cyclization Reaction: : The anthranilic acid derivative undergoes cyclization with isothiocyanate to form the desired quinazolinone core.
Methoxylation: : Introduction of methoxy groups at positions 6 and 7 is achieved using methylating agents like dimethyl sulfate.
Butanamide Substitution: : The final butanamide moiety is introduced via a coupling reaction with an appropriate amine under acidic conditions.
Industrial Production Methods
Industrial methods typically involve optimized versions of the above synthetic routes, with an emphasis on high yield and purity. Use of high-throughput screening and automated synthesis can greatly enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at its sulfur atom using reagents like hydrogen peroxide, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive conditions, such as hydrogenation, can convert the carbonyl group into a hydroxyl group.
Substitution: : Halogenation and nitration can be carried out on the aromatic ring under appropriate conditions, such as using halogens in the presence of Lewis acids.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mild acids.
Reduction: : Hydrogen gas, catalytic palladium.
Substitution: : Halogens, nitrating agents like nitric acid.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or nitro-quinazolinone derivatives.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Acts as a potent inhibitor in enzymatic reactions, particularly targeting kinases and other regulatory proteins.
Medicine: : Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound primarily exerts its effects by interacting with molecular targets like enzymes and receptors. It binds to active sites or allosteric sites, leading to inhibition or modulation of enzymatic activity. Pathways influenced include cell signaling cascades involving kinases and phosphatases.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: : Known for their pharmacological properties.
Thiourea derivatives: : Exhibiting similar sulfur-based reactivity.
Methoxy-substituted aromatics: : Useful in studying the effect of electron-donating groups on biological activity.
Unique Features
The combination of the quinazolinone core with sulfur and methoxy substituents makes it unique, offering a diverse range of interactions and activities not commonly found in simpler analogs.
The specific substitution pattern enhances its potential for binding to a wide array of biological targets, making it a versatile scaffold in drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
